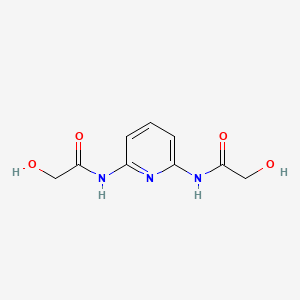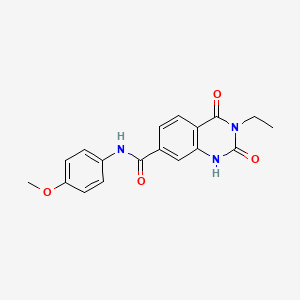
N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. P2X7 is an ATP-gated ion channel that plays a crucial role in the immune system, inflammation, and pain perception. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, neurodegenerative disorders, and cancer.
作用機序
N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is a selective antagonist of the P2X7 receptor. P2X7 is an ATP-gated ion channel that plays a crucial role in the immune system, inflammation, and pain perception. P2X7 activation leads to the release of pro-inflammatory cytokines, such as IL-1β and IL-18, and the induction of apoptosis in immune cells. N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide blocks the activation of P2X7, thereby reducing inflammation and pain perception.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. In animal models of chronic pain, N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to reduce hyperalgesia and allodynia. In animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to improve cognitive function and reduce neuroinflammation. Additionally, N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to inhibit the growth and proliferation of various cancer cell lines.
実験室実験の利点と制限
N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has several advantages for lab experiments. It is a selective antagonist of the P2X7 receptor, which allows for the specific targeting of this receptor. It has also been extensively studied in preclinical models, which provides a wealth of information on its pharmacological properties. However, N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. Additionally, its effects may vary depending on the animal model used, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the study of N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide. One potential application is in the treatment of chronic pain. Further studies are needed to determine the optimal dosing and administration of N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide for this indication. Another potential application is in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additional studies are needed to determine the long-term safety and efficacy of N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in these conditions. Finally, N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has shown promising anti-tumor effects in various cancer cell lines, and further studies are needed to determine its potential as an anticancer agent.
合成法
The synthesis of N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-ethoxybenzaldehyde with methylamine to form N-(4-ethoxyphenyl)-methylamine. This intermediate is then reacted with ethyl 2-bromoacetate to form N-(4-ethoxyphenyl)-5-methyl-3-oxo-4-phenylisoxazolecarboxamide. The final step involves the reduction of the carbonyl group to form N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide.
科学的研究の応用
N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to have analgesic effects in animal models of chronic pain. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to have anti-tumor effects in various cancer cell lines.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-23-16-11-9-15(10-12-16)20-19(22)17-13(2)24-21-18(17)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJPVXANYPKHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-4-ethyl-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5703217.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5703224.png)
![(3-bromobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5703228.png)

![N-[2-(2-benzylidenehydrazino)-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5703236.png)




![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B5703274.png)
![N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide](/img/structure/B5703277.png)

